molecular formula C13H13ClN2O4S2 B2511090 2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-07-3

2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

Cat. No.: B2511090
CAS No.: 338794-07-3
M. Wt: 360.83
InChI Key: CEQVFOSJISSDJR-UHFFFAOYSA-N
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Description

“2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound . It is a versatile material used in scientific research. Its unique properties make it suitable for various applications, such as drug discovery, catalysis, and material synthesis.

Scientific Research Applications

  • Crystal and Molecular Structure Studies : Research by Chruszcz et al. (2002) focused on the crystal structures of similar compounds, revealing insights into the interactions and packing of molecules in the solid state. This study is fundamental for understanding the physical properties and potential applications of compounds like 2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate in materials science (Chruszcz, Stadnicka, Budzowski, & Bogdanowicz-Szwed, 2002).

  • Synthesis and Reactivity : The work by Gewald, Radke, and Hain (1980) discussed the synthesis of related compounds, emphasizing the role of alkylation and cyclization in creating complex structures. Understanding these processes is crucial for the development of new materials and pharmaceuticals (Gewald, Radke, & Hain, 1980).

  • Molecular Interactions and Bond Formation : Paneque et al. (2005) investigated the interaction of similar compounds with various metal ions, leading to the formation of new chemical bonds. Such studies are essential for catalysis and the design of new chemical reactions (Paneque, Poveda, Carmona, & Salazar, 2005).

  • Pharmaceutical Applications : Randad et al. (1991) explored the design and synthesis of compounds with structures related to this compound, highlighting their potential as allosteric effectors of hemoglobin. Such research is significant for developing drugs to treat conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

  • Optical and Electronic Properties : Research by Bogza et al. (2018) on compounds structurally similar to this compound investigated their optical properties, which could have applications in materials science, particularly in the development of new fluorescent materials (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Properties

IUPAC Name

[2-[(4-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQVFOSJISSDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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